Home > Products > Screening Compounds P137922 > Dihydromorphine-6-Beta-D-glucuronide
Dihydromorphine-6-Beta-D-glucuronide - 70001-26-2

Dihydromorphine-6-Beta-D-glucuronide

Catalog Number: EVT-13550289
CAS Number: 70001-26-2
Molecular Formula: C23H29NO9
Molecular Weight: 463.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dihydromorphine-6-Beta-D-glucuronide is primarily synthesized in the liver through the enzymatic activity of uridine diphosphate glucuronosyltransferases, particularly UGT2B7. This compound belongs to the class of opioids, specifically categorized under glucuronides, which are known for their analgesic properties. The classification can be summarized as follows:

  • Chemical Class: Opioid
  • Sub-class: Glucuronide
  • Source: Metabolite of dihydromorphine
Synthesis Analysis

Methods and Technical Details

The synthesis of dihydromorphine-6-Beta-D-glucuronide can be achieved through several methods. A prominent approach involves the reaction of dihydromorphine with glucuronic acid derivatives under specific conditions.

  1. Starting Materials: Dihydromorphine and glucuronic acid derivative.
  2. Reagents: Lewis acids are commonly used as catalysts.
  3. Procedure:
    • Dissolve dihydromorphine and an acyl-protected glucuronate in an organic solvent.
    • Add a Lewis acid catalyst and maintain the reaction at controlled temperatures (10–60 °C).
    • Following the reaction, hydrolyze intermediates using lithium hydroxide and neutralize with hydrobromic acid in a mixed solvent of alcohol and water.
    • Purify the product through washing and drying processes .

This method is noted for its moderate conditions, high yield, and operational simplicity.

Molecular Structure Analysis

Structure and Data

The molecular structure of dihydromorphine-6-Beta-D-glucuronide can be described by its chemical formula C23H27NO9C_{23}H_{27}NO_9 with a molar mass of 461.46 g/mol. The structure features:

  • A phenanthrene core typical of opioids.
  • A glucuronic acid moiety attached at the 6-position, contributing to its solubility and bioactivity.

The structural formula highlights the presence of hydroxyl groups that facilitate its interaction with opioid receptors .

Chemical Reactions Analysis

Reactions and Technical Details

Dihydromorphine-6-Beta-D-glucuronide participates in various chemical reactions primarily involving glucuronidation. The key reactions include:

  1. Glucuronidation: The process whereby dihydromorphine is conjugated with glucuronic acid, enhancing its solubility for renal excretion.
  2. Hydrolysis: Under specific conditions, the ester bonds can be hydrolyzed to release free dihydromorphine or other metabolites.

These reactions are crucial for understanding the pharmacokinetics and dynamics of opioid metabolism .

Mechanism of Action

Process and Data

Dihydromorphine-6-Beta-D-glucuronide exerts its effects primarily through interaction with mu-opioid receptors in the central nervous system. The mechanism can be outlined as follows:

  1. Binding: The compound binds to mu-opioid receptors, mimicking endogenous peptides such as endorphins.
  2. Signal Transduction: This binding activates G-proteins that inhibit adenylate cyclase activity, leading to decreased cyclic adenosine monophosphate levels.
  3. Physiological Effects: The resultant effects include analgesia, sedation, and alterations in pain perception.

Research indicates that dihydromorphine-6-Beta-D-glucuronide has a high affinity for these receptors, contributing significantly to its analgesic properties .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dihydromorphine-6-Beta-D-glucuronide exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Highly soluble in water due to the presence of polar hydroxyl groups from the glucuronic acid moiety.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.

These properties influence its formulation in pharmaceutical applications .

Applications

Scientific Uses

Dihydromorphine-6-Beta-D-glucuronide has several applications in scientific research and clinical settings:

  1. Pain Management: Utilized as an analgesic in patients requiring opioid therapy, especially those with renal impairment where traditional opioids may accumulate to toxic levels.
  2. Pharmacokinetic Studies: Serves as a model compound for studying drug metabolism and interactions within the body.
  3. Research on Opioid Receptors: Provides insights into receptor binding affinities and mechanisms underlying opioid action.

The ongoing research into this compound continues to reveal its potential benefits and risks associated with opioid therapy .

Introduction to Opioid Glucuronidation and Pharmacological Relevance

Opioid glucuronidation represents a critical phase II biotransformation pathway that significantly modulates the pharmacological activity, duration, and elimination of opioid analgesics. This enzymatic process, primarily mediated by uridine diphosphate-glucuronosyltransferase (UGT) enzymes, involves the covalent attachment of glucuronic acid to specific functional groups on opioid molecules. The resulting glucuronide metabolites exhibit altered physicochemical properties—notably increased hydrophilicity—which facilitates renal excretion. However, contrary to the traditional detoxification role of metabolism, 6-position glucuronidation of certain opioids generates bioactive metabolites with enhanced central nervous system activity. Dihydromorphine-6-beta-D-glucuronide exemplifies this paradox, emerging as a therapeutically significant metabolite through targeted structural modification of the parent opioid [1] [2].

Role of Glucuronidation in Opioid Metabolism and Bioactivation

Glucuronidation serves as a dual-purpose metabolic pathway, detoxifying most opioids while selectively bioactivating others through stereospecific conjugation. The process requires uridine diphosphate glucuronic acid (UDPGA) as a cofactor and occurs predominantly in hepatocytes, though extrahepatic sites (kidneys, intestines, brain) contribute variably. Enzymes of the UGT superfamily—particularly UGT2B7 and UGT1A isoforms—catalyze the transfer of glucuronic acid to opioid substrates. For morphine and structurally analogous semisynthetic opioids like dihydromorphine, glucuronidation occurs competitively at the phenolic 3-hydroxyl group or the alcoholic 6-hydroxyl group, yielding distinct pharmacological outcomes [1] [3].

Table 1: Metabolic Pathways of Select Opioids and Resultant Active Metabolites

Parent OpioidPrimary Metabolic PathwayKey Metabolizing Enzyme(s)Active Metabolite(s)
Morphine3-/6-GlucuronidationUGT2B7, UGT1A3Morphine-6-glucuronide
Dihydromorphine6-GlucuronidationUGT2B7 (predicted)Dihydromorphine-6-glucuronide
CodeineO-demethylation → GlucuronidationCYP2D6 → UGTsMorphine, Morphine-6-glucuronide
TramadolN-/O-demethylation → GlucuronidationCYP2D6/CYP3A4 → UGTsO-desmethyltramadol

The bioactivation pathway is epitomized by morphine-6-β-D-glucuronide (M6G), where glucuronidation at the 6-position enhances mu-opioid receptor (MOR) affinity and analgesic potency relative to the parent drug. Animal studies demonstrate M6G’s subcutaneous analgesic potency is 3-4 times greater than morphine, while intracerebral administration shows 45-fold higher potency, confirming direct central activity [7]. This bioactivation principle extends to dihydromorphine-6-beta-D-glucuronide, where enzymatic conjugation similarly enhances receptor engagement. Crucially, 3-position glucuronidation (e.g., morphine-3-glucuronide, M3G) typically yields pharmacologically inactive or antagonistic metabolites that may counteract analgesia or exhibit neuroexcitatory properties [1] [3].

The kinetic determinants of this metabolic pathway significantly influence clinical effects. Glucuronidation capacity matures postnatally, with neonates exhibiting reduced UGT2B7 activity and consequently diminished M6G formation. This ontogeny contributes to variable opioid responses across age groups [6]. Furthermore, genetic polymorphisms in UGT2B7 (e.g., UGT2B7 haplotype variants) and drug interactions modulating UGT activity may alter the metabolic ratio of 6- versus 3-glucuronides, impacting net analgesic efficacy [2] [3].

Structural and Functional Significance of the 6-Beta-D-Glucuronide Moiety

The pharmacological impact of 6-beta-D-glucuronidation arises from precise stereochemical and electronic interactions with opioid receptors. Dihydromorphine differs structurally from morphine solely through saturation of the 7,8-double bond, converting the C-ring from a boat to a chair conformation. This minor alteration enhances mu-opioid receptor binding affinity slightly compared to morphine [5]. Subsequent glucuronidation at the 6-beta position introduces a bulky, hydrophilic glucuronic acid residue, which would theoretically impede blood-brain barrier (BBB) penetration. Paradoxically, dihydromorphine-6-glucuronide retains significant central activity due to:

  • Enhanced Receptor Affinity: The glucuronide moiety engages in specific hydrogen bonding with MOR subdomains inaccessible to the parent compound. Molecular modeling suggests the carboxylate group of glucuronic acid forms electrostatic interactions with MOR1 splice variant residues, stabilizing high-affinity binding [5] [7].
  • Altered Physicochemical Properties: While glucuronidation increases hydrophilicity (log P reduction), the spatial orientation of the beta-configured glucuronide at C-6 partially preserves ligand lipophilicity near the receptor-binding core. This facilitates diffusion through lipid membranes or engagement with active transport mechanisms [4] [7].
  • Metabolic Stability: The glucuronide bond exhibits resistance to enzymatic hydrolysis by tissue esterases and beta-glucuronidases, ensuring metabolite persistence in plasma and cerebrospinal fluid. Unlike acetylated opioids (e.g., heroin), glucuronides are not substrates for carboxylesterases, prolonging their half-life [4] [6].

Table 2: Physicochemical and Pharmacological Properties of Dihydromorphine and Its 6-Glucuronide

PropertyDihydromorphineDihydromorphine-6-GlucuronidePharmacological Consequence
Lipophilicity (Log P)Moderate (~1.0)Low (~ -1.5)Slower BBB penetration but active transport possible
Hydrogen Bonding CapacityModerateHigh (due to -COOH, -OH groups)Enhanced receptor binding affinity
Ionization State (pH 7.4)Partially protonatedAnionic (carboxylate)Altered interaction with MOR subpockets
Metabolic LabilitySusceptible to conjugationResistant to hydrolysisProlonged plasma half-life
MOR Binding Affinity (Ki)~1.5 nM<1 nM (predicted)Increased potency over parent

Pharmacological studies of structurally analogous glucuronides confirm their unique activity profiles. M6G demonstrates reduced respiratory depression and gastrointestinal effects compared to equianalgesic morphine doses in preclinical models, suggesting a potentially improved therapeutic index [7]. Crucially, dihydromorphine-6-glucuronide and similar 6-glucuronides exhibit differential tolerance profiles and receptor internalization patterns compared to their parent opioids. Studies indicate morphine-tolerant animals retain sensitivity to M6G, implying distinct receptor trafficking or signaling mechanisms [5] [7]. This phenomenon extends to receptor splice variant selectivity, with 6-glucuronides showing preferential activation of MOR-1 splice variants (e.g., MOR-1B, MOR-1X) that are minimally activated by morphine itself [5].

The beta-D-configuration of the glucuronide linkage is essential for bioactivity. Alpha-linked glucuronides exhibit steric hindrance that prevents optimal receptor docking. This stereospecificity underscores the enzymatic precision of UGT2B7, which exclusively generates the bioactive beta-anomer [3] [7].

Properties

CAS Number

70001-26-2

Product Name

Dihydromorphine-6-Beta-D-glucuronide

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C23H29NO9

Molecular Weight

463.5 g/mol

InChI

InChI=1S/C23H29NO9/c1-24-7-6-23-10-3-5-13(31-22-17(28)15(26)16(27)19(33-22)21(29)30)20(23)32-18-12(25)4-2-9(14(18)23)8-11(10)24/h2,4,10-11,13,15-17,19-20,22,25-28H,3,5-8H2,1H3,(H,29,30)/t10-,11+,13-,15-,16-,17+,19-,20-,22+,23-/m0/s1

InChI Key

DSUSABDLTYJUKQ-GAROZEBRSA-N

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)OC6C(C(C(C(O6)C(=O)O)O)O)O

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](CC4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.